molecular formula C19H18ClN3O B10942871 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B10942871
M. Wt: 339.8 g/mol
InChI Key: ULSUTWURFVJEFR-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro and two methyl groups, linked to a benzamide moiety through a methylene bridge. The compound’s unique structure imparts it with specific chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Linking the Pyrazole to Benzamide: The pyrazole derivative is then linked to N-phenylbenzamide through a methylene bridge. This step often involves the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    N-phenylbenzamide: Another precursor that contributes to the benzamide moiety.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both pyrazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-phenylbenzamide

InChI

InChI=1S/C19H18ClN3O/c1-13-18(20)14(2)23(22-13)12-15-7-6-8-16(11-15)19(24)21-17-9-4-3-5-10-17/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

ULSUTWURFVJEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3)C)Cl

Origin of Product

United States

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